molecular formula C8H14O2 B1316905 Ethyl 2-cyclobutylacetate CAS No. 38353-27-4

Ethyl 2-cyclobutylacetate

Cat. No. B1316905
CAS RN: 38353-27-4
M. Wt: 142.2 g/mol
InChI Key: JPXIQOLOFKDUFB-UHFFFAOYSA-N
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Description

Ethyl 2-cyclobutylacetate is an organic compound with a chemical formula of C8H14O2 . It is a colorless liquid with a molecular weight of 142.2 . The IUPAC name for this compound is ethyl cyclobutylacetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-cyclobutylacetate is 1S/C8H14O2/c1-2-10-8(9)6-7-4-3-5-7/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-cyclobutylacetate has a molecular weight of 142.2 . It appears as a colorless liquid . More detailed physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Anti-HIV Activity

Ethyl 2-alkyl-4-aryl-3-oxobutyrates, synthesized from arylacetonitriles and 2-bromo esters, have been used in the creation of novel 6-benzyluracil analogues with potent anti-HIV-1 activity (Danel et al., 1996).

Synthesis and Biological Evaluation of Bromophenol Derivatives

A study involving the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, including Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, demonstrated significant inhibitory effects on human carbonic anhydrase and acetylcholinesterase enzymes. These compounds have potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Bioactive Steroids from Soft Coral

Ethyl acetate extracts from reef soft coral yielded new steroids with methyl ester groups, showing significant cytotoxicity and anti-inflammatory activities. These compounds may have potential applications in cancer therapy and inflammation treatment (Huang et al., 2017).

Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives

Novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized and tested for their antimicrobial and antiviral activities, including effectiveness against HIV-1. This showcases the potential of these compounds in developing new antimicrobial and antiviral drugs (Szulczyk et al., 2017).

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed [4 + 2] annulation process to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These compounds are important for developing new chemical entities with potential pharmacological applications (Zhu et al., 2003).

Antimicrobial Screening of Indazole Derivatives

Research on the synthesis and antimicrobial screening of novel indazole bearing oxadiazole derivatives revealed their potent antimicrobial properties. These compounds could contribute to new antimicrobial drug development (Ghelani et al., 2017).

Safety And Hazards

Ethyl 2-cyclobutylacetate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for Ethyl 2-cyclobutylacetate were not found, it’s worth noting that cyclobutane structures have been recognized for their unique applications in medicinal chemistry . Improved synthetic methods and commercial availability now allow for more facile incorporation of this structural motif in small-molecule drug candidates . Ethyl 2-cyclobutylacetate, as a cyclobutane derivative, could potentially be part of this research direction.

properties

IUPAC Name

ethyl 2-cyclobutylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8(9)6-7-4-3-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXIQOLOFKDUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558888
Record name Ethyl cyclobutylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclobutylacetate

CAS RN

38353-27-4
Record name Ethyl cyclobutylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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